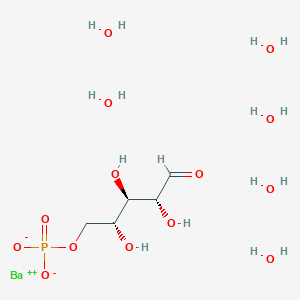
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is an organic compound that belongs to the monosaccharide phosphate family. It is commonly used as an intermediate in various biochemical pathways, especially in the biosynthesis of nucleotides and coenzymes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of ribose derivatives. One common method is the reaction of ribose-5-phosphate with barium hydroxide under controlled conditions to form the barium salt . The reaction conditions often include maintaining a specific pH and temperature to ensure the complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar phosphorylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to isolate the desired product .
化学反応の分析
Types of Reactions
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has several scientific research applications, including:
作用機序
The mechanism of action of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its role as a substrate in various biochemical pathways. It participates in the pentose phosphate pathway, where it is converted into other essential metabolites. The compound interacts with specific enzymes, facilitating the transfer of phosphate groups and contributing to the overall metabolic processes .
類似化合物との比較
Similar Compounds
Ribose-5-phosphate: A closely related compound that also participates in the pentose phosphate pathway.
Barium (2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl phosphate: Another barium salt with similar biochemical properties.
Uniqueness
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is unique due to its specific structure and role in biochemical pathways. Its ability to act as a precursor for various phosphorylated sugars and its involvement in nucleotide biosynthesis make it a valuable compound in research and industrial applications .
特性
CAS番号 |
15673-79-7 |
|---|---|
分子式 |
C5H11BaO8P |
分子量 |
367.44 g/mol |
IUPAC名 |
barium(2+);(2,3,4-trihydroxy-5-oxopentyl) phosphate |
InChI |
InChI=1S/C5H11O8P.Ba/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12); |
InChIキー |
SHTTVGFQKZHPCD-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
異性体SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Ba] |
正規SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Ba] |
Key on ui other cas no. |
15673-79-7 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Leu5]-Enkephalin](/img/structure/B92233.png)











